Cyclohexyltriphenylphosphonium Bromide (CAS 7333-51-9): A Comprehensive Technical Guide on Properties, Synthesis, and Applications
Cyclohexyltriphenylphosphonium Bromide (CAS 7333-51-9): A Comprehensive Technical Guide on Properties, Synthesis, and Applications
Executive Summary & Molecular Architecture
Cyclohexyltriphenylphosphonium bromide (CTPB) is a highly versatile quaternary phosphonium salt utilized predominantly as a ylide precursor in organic synthesis, specifically for Wittig olefinations [1]. Structurally, CTPB features a central phosphorus atom in a tetrahedral geometry, covalently bonded to three electron-withdrawing phenyl groups and one sterically demanding cyclohexyl group. The stabilization of the positive charge on the phosphorus atom by the phenyl rings, combined with the specific steric profile of the cyclohexyl moiety, makes this compound an indispensable reagent for constructing complex, sterically hindered carbon-carbon double bonds in drug development and materials science.
Physical and Chemical Properties
Understanding the baseline physicochemical properties of CTPB is critical for ensuring reagent stability and predicting reaction kinetics. The compound is notably hygroscopic; exposure to ambient moisture can lead to the premature quenching of its highly reactive ylide derivative [2].
Table 1: Quantitative Physical and Chemical Data
| Property | Value / Description |
| Chemical Name | Cyclohexyltriphenylphosphonium bromide |
| CAS Number | 7333-51-9 |
| Molecular Formula | C₂₄H₂₆BrP |
| Molecular Weight | 425.34 g/mol |
| Melting Point | 265°C – 272°C |
| Physical State | Solid (Beige to White Crystalline Powder) |
| Hygroscopicity | High (Requires storage under inert gas/desiccator) |
| Solubility | Soluble in dichloromethane, acetonitrile, and hot methanol |
Data aggregated from standardized chemical safety and property databases [3].
Synthesis Protocol & Mechanistic Causality
The preparation of CTPB relies on an Sₙ2 quaternization reaction between triphenylphosphine and cyclohexyl bromide. Because the cyclohexyl group is a secondary alkyl halide, it presents significant steric hindrance, which inherently slows down the nucleophilic attack by the bulky triphenylphosphine. Consequently, extended reflux conditions and polar aprotic solvents are required to drive the reaction to completion [1].
Step-by-Step Methodology: Synthesis of CTPB
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Reagent Preparation: Dissolve 1.0 equivalent of triphenylphosphine in a dry polar aprotic solvent (e.g., acetonitrile or 1,2-dimethoxyethane) under an inert argon atmosphere. Causality: Anhydrous conditions prevent side reactions, and a polar aprotic solvent stabilizes the highly polar transition state of the Sₙ2 reaction.
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Electrophile Addition: Slowly add 1.1 equivalents of cyclohexyl bromide. The slight excess ensures the complete consumption of the more expensive triphenylphosphine.
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Reflux (Quaternization): Heat the mixture to reflux (approx. 80°C for acetonitrile) for 24–48 hours. Self-Validating Checkpoint: The progression of the reaction is marked by the gradual precipitation of a white/beige solid (the phosphonium salt) as it is insoluble in the hot solvent.
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Isolation: Cool the reaction mixture to room temperature and isolate the crude salt via vacuum filtration. Wash the filter cake with cold diethyl ether to remove unreacted starting materials.
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Purification: Recrystallize the crude product from a mixture of methanol and diethyl ether to achieve >99% purity. Causality: High purity is strictly required; residual alkyl halides can react with the strong bases used in subsequent Wittig reactions, destroying the stoichiometry.
Workflow for the synthesis and purification of CTPB.
Applications in Organic Synthesis: The Wittig Olefination
The primary utility of CTPB lies in its conversion into a phosphorus ylide, which subsequently reacts with aldehydes or ketones to form alkenes (Wittig reaction) [1]. The proton on the cyclohexyl ring adjacent to the positively charged phosphorus is only weakly acidic. Therefore, a strong base, such as n-butyllithium (n-BuLi), is required to achieve complete deprotonation.
Step-by-Step Methodology: Wittig Olefination
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Ylide Generation: Suspend 1.0 equivalent of purified CTPB in anhydrous diethyl ether or THF under strict Schlenk conditions at 10°C.
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Deprotonation: Dropwise add 1.1 equivalents of n-BuLi (2.5 M in hexanes). Self-Validating Checkpoint: As the base is added, the suspension will gradually dissolve, transitioning into a distinct blood-red solution . This intense color change is the definitive visual confirmation that the highly conjugated phosphorus ylide has formed successfully.
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Electrophile Addition: Stir the ylide solution for 1.5 hours to ensure complete conversion, then slowly add a solution of the target carbonyl compound (aldehyde/ketone) in anhydrous solvent.
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Cycloaddition & Elimination: Allow the reaction to warm to room temperature and stir overnight. The nucleophilic ylide attacks the carbonyl carbon, forming a betaine/oxaphosphetane intermediate, which spontaneously undergoes cycloreversion to yield the desired alkene and triphenylphosphine oxide.
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Workup: Quench the reaction with water, extract with petroleum ether, and purify the alkene via silica gel chromatography.
Mechanistic logic of Wittig olefination using CTPB.
Safety, Handling, and Toxicity Profile
CTPB is an active chemical irritant. Due to its fine crystalline nature, dust generation is a primary exposure risk during weighing and transfer. Furthermore, its hygroscopic nature dictates that improper storage will lead to clumping and degradation, directly impacting stoichiometric accuracy [4].
Table 2: Hazard Classifications and Precautionary Measures
| Hazard Class | GHS Statement | Precautionary Focus & Causality |
| Skin Irritation | Category 2 (H315) | Wear nitrile gloves and lab coat. The salt disrupts lipid bilayers on contact. |
| Eye Irritation | Category 2 (H319) | Wear tight-fitting safety goggles. Contact causes severe osmotic stress and irritation. |
| Respiratory | Category 3 (H335) | Handle exclusively inside a fume hood. Inhalation of particulate matter inflames mucosal membranes. |
Storage Directive: Store locked up in a cool, dry, and well-ventilated space. Keep the container tightly sealed and ideally backfilled with argon to prevent moisture ingress [2].
References
- EvitaChem.Cyclohexyltriphenylphosphonium (EVT-8503941) - Reactions and Technical Details.
- Fisher Scientific.SAFETY DATA SHEET: Cyclohexyltriphenylphosphonium bromide.
- National Institutes of Health (NIH) - PubChem.Cyclohexyltriphenylphosphonium bromide | C24H26BrP | CID 2724861.
- Thermo Fisher Scientific.SAFETY DATA SHEET: Cyclohexyl triphenylphosphonium bromide.
